molecular formula C11H13N3O2 B13378262 ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate

ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate

Cat. No.: B13378262
M. Wt: 219.24 g/mol
InChI Key: YAXCLBMZYCYTSL-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate is a heterocyclic compound that belongs to the class of pyrrolo[3,4-d]diazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrrole ring fused to a diazepine ring, with an ethyl ester group at the 3-position and a methyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate can be achieved through various synthetic routes. One common method involves the construction of the diazepine ring via functionalization of pyrrole derivatives. For example, a Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring has been reported . Another approach involves the Pd-catalyzed two-component C–H difluoroalkylation/cyclization cascade reaction between o-pyrroloanilines and ethyl 2-bromo-2,2-difluoroacetate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the diazepine ring to its reduced form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole and diazepine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or rhodium complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced diazepine derivatives. Substitution reactions can lead to a variety of functionalized pyrrolo[3,4-d]diazepine derivatives.

Scientific Research Applications

Ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation, thereby exerting antiviral or anticancer effects.

Comparison with Similar Compounds

Ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 1-methyl-7H-pyrrolo[3,4-d]diazepine-3-carboxylate

InChI

InChI=1S/C11H13N3O2/c1-3-16-11(15)14-5-4-9-6-12-7-10(9)8(2)13-14/h4-7,12H,3H2,1-2H3

InChI Key

YAXCLBMZYCYTSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=CC2=CNC=C2C(=N1)C

Origin of Product

United States

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